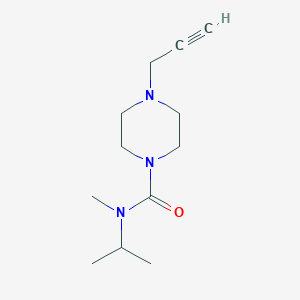
N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the N-methyl, N-propan-2-yl, and prop-2-ynyl groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-propan-2-ylpiperazine-1-carboxamide
- N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperidine-1-carboxamide
Uniqueness
N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is unique due to the presence of the prop-2-ynyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Propriétés
IUPAC Name |
N-methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-5-6-14-7-9-15(10-8-14)12(16)13(4)11(2)3/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBXWMKKJBZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2781462.png)
![5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)
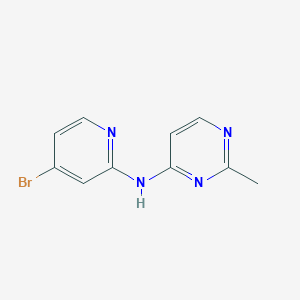
![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2781465.png)
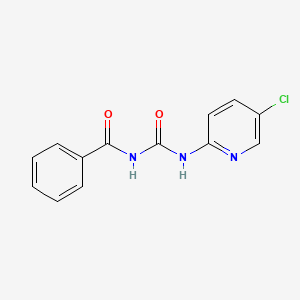
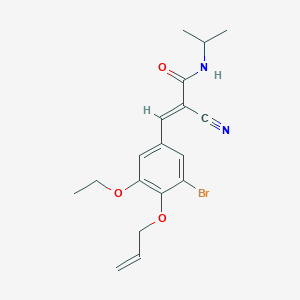
![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)
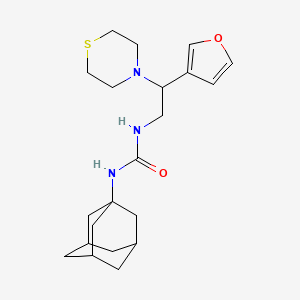
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid](/img/structure/B2781483.png)
